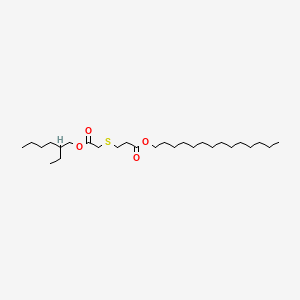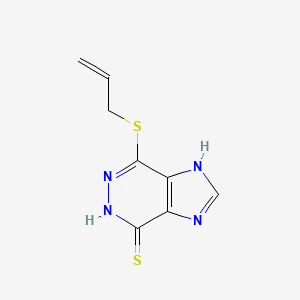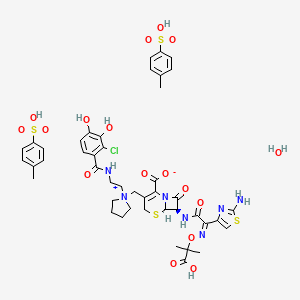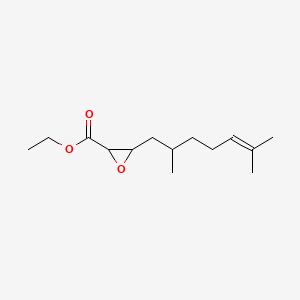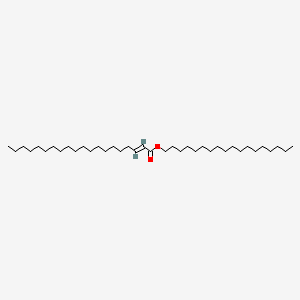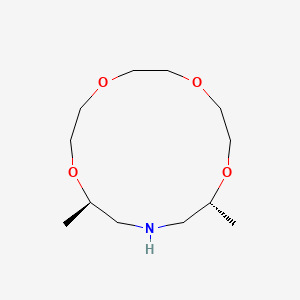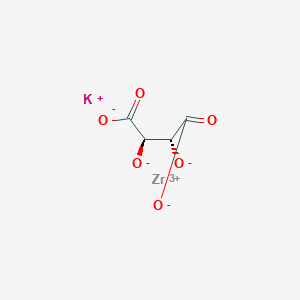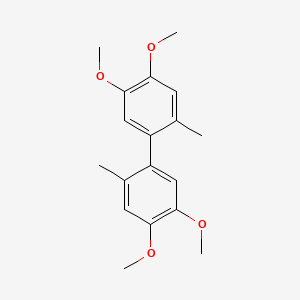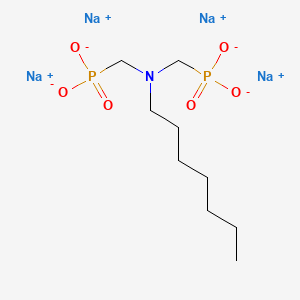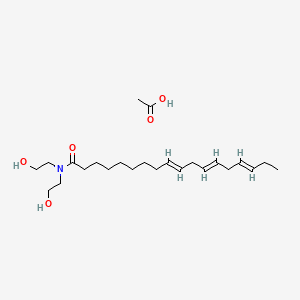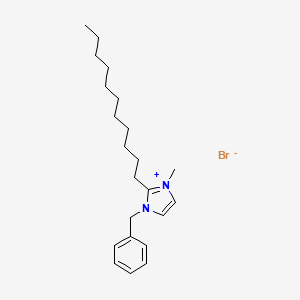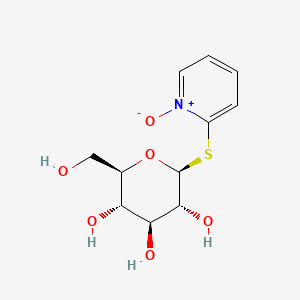
Pyridine, 2-(beta-D-glucopyranosylthio)-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-(beta-D-glucopyranosylthio)-, 1-oxide is a chemical compound with the molecular formula C11H15NO6S and a molecular weight of 289.309 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a beta-D-glucopyranosylthio group and an oxide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(beta-D-glucopyranosylthio)-, 1-oxide typically involves the reaction of pyridine derivatives with beta-D-glucopyranosylthio compounds under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The process may also involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-(beta-D-glucopyranosylthio)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The beta-D-glucopyranosylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives .
Applications De Recherche Scientifique
Pyridine, 2-(beta-D-glucopyranosylthio)-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mécanisme D'action
The mechanism of action of Pyridine, 2-(beta-D-glucopyranosylthio)-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridine, 2-(beta-D-glucopyranosylthio)-, 1-oxide can be compared with other glucopyranosylthio-substituted pyridines and related compounds.
- Similar compounds include 2-(alpha-D-glucopyranosylthio)-pyridine and 2-(beta-D-galactopyranosylthio)-pyridine .
Uniqueness
- The unique combination of the beta-D-glucopyranosylthio group and the oxide group in this compound imparts distinct chemical and biological properties.
- Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
2308-93-2 |
|---|---|
Formule moléculaire |
C11H15NO6S |
Poids moléculaire |
289.31 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1-oxidopyridin-1-ium-2-yl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C11H15NO6S/c13-5-6-8(14)9(15)10(16)11(18-6)19-7-3-1-2-4-12(7)17/h1-4,6,8-11,13-16H,5H2/t6-,8-,9+,10-,11+/m1/s1 |
Clé InChI |
MLXIOXREFJIEKP-ZHVGPZTNSA-N |
SMILES isomérique |
C1=CC=[N+](C(=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[O-] |
SMILES canonique |
C1=CC=[N+](C(=C1)SC2C(C(C(C(O2)CO)O)O)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


